1,4-Dioxanedibromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

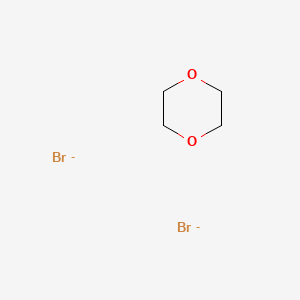

1,4-Dioxanedibromide is a useful research compound. Its molecular formula is C4H8Br2O2-2 and its molecular weight is 247.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,4-Dioxanedibromide is a dibrominated derivative of 1,4-dioxane, characterized by the presence of two bromine atoms attached to the dioxane ring. Its chemical formula is C₄H₈Br₂O₂. The structure contributes to its reactivity and potential applications in different fields.

Bioremediation of Contaminated Sites

This compound is primarily studied for its role in the bioremediation of contaminated groundwater. Research indicates that it can be effectively degraded by specific microbial cultures under aerobic conditions. Notably, studies have demonstrated that certain bacteria can cometabolize this compound along with chlorinated solvents, enhancing the degradation process.

Case Study: Pilot-Scale Testing

- A pilot-scale study conducted in Lansing, Michigan, investigated the use of aerobic cometabolic biological treatment for groundwater contaminated with this compound. The results showed a reduction in concentrations to non-detectable levels within 24 hours when using specific microbial cultures and substrates like propane .

| Parameter | Before Treatment | After Treatment | Reduction Rate |

|---|---|---|---|

| Concentration (µg/L) | 50 | <0.039 | >99% |

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its bromine substituents make it a valuable reagent for various chemical reactions, including nucleophilic substitutions and cyclizations.

Applications in Synthesis:

- Used as a brominating agent in the synthesis of other organic compounds.

- Acts as a precursor for the development of pharmaceuticals and agrochemicals.

Toxicological Studies and Safety Concerns

Research into the toxicological effects of this compound indicates potential health risks associated with exposure. Studies suggest that it may have carcinogenic properties due to its structural similarities to other hazardous compounds .

Toxicity Data:

- Acute toxicity levels have been assessed in various animal models.

- Long-term exposure studies are necessary to fully understand its effects on human health.

Propiedades

Fórmula molecular |

C4H8Br2O2-2 |

|---|---|

Peso molecular |

247.91 g/mol |

Nombre IUPAC |

1,4-dioxane;dibromide |

InChI |

InChI=1S/C4H8O2.2BrH/c1-2-6-4-3-5-1;;/h1-4H2;2*1H/p-2 |

Clave InChI |

WDATWJAJISEXDB-UHFFFAOYSA-L |

SMILES canónico |

C1COCCO1.[Br-].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.